molecular formula C14H17FO3 B8036322 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene

3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene

Cat. No.: B8036322
M. Wt: 252.28 g/mol
InChI Key: GFHQIRLIVHBJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene is an organic compound that features a styrene backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the ethylenedioxy group: This step involves the reaction of a suitable precursor with ethylene glycol under acidic conditions to form the ethylenedioxy moiety.

    Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Styrene formation: The final step involves the formation of the styrene backbone through a Wittig reaction or a Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce the double bond in the styrene moiety.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or fluoro groups using reagents such as sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol, potassium fluoride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethylbenzene derivatives.

    Substitution: Formation of substituted styrene derivatives.

Scientific Research Applications

3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxybenzaldehyde
  • 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxyphenol

Uniqueness

3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene is unique due to the combination of its functional groups, which impart specific chemical reactivity and physical properties. The presence of the ethylenedioxy group provides stability, while the fluoro and methoxy groups offer sites for further chemical modification.

Properties

IUPAC Name

2-(3-ethenyl-4-fluoro-2-methoxyphenyl)-2-ethyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-4-10-12(15)7-6-11(13(10)16-3)14(5-2)17-8-9-18-14/h4,6-7H,1,5,8-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHQIRLIVHBJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)C2=C(C(=C(C=C2)F)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of methyltriphenylphosphonium bromide (14.3 g, 40 mmol) in THF (250 ml) at room temperature and under nitrogen was added 16 ml (40 mmol) of 2.5 M n-BuLi. To the almost obtained solution was then added 3-[1,1-(ethylenedioxy)propyl]-6-fluoro-2-methoxybenzaldehyde (10 g, 39.5 mmol) in THF (30 ml). The reaction mixture was then stirred at room temperature for 2 h and poured into a mixture of hexanes and brine. The organic phase was washed two times with brine and one time with water. After evaporation of the solvent, the residue was filtered through a funnel filled with alumina (aluminium oxide 90 acc. Brockmann from Merck) and eluting with EtOAc 1 and hexanes 9 in order to remove the formed triphenylphosphonium oxide. Evaporation of the organic solvent gave a residue which was finally purified on silica gel eluting with EtOAc 1 and hexanes 9 to give 6.9 g (70%) of the title compound with a purity of 94.5% as determined by capillary GC.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
3-[1,1-(ethylenedioxy)propyl]-6-fluoro-2-methoxybenzaldehyde
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
70%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCC1(c2ccc(F)c(C=O)c2OC)OCCO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Reactant of Route 2
Reactant of Route 2
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Reactant of Route 3
Reactant of Route 3
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Reactant of Route 4
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Reactant of Route 5
Reactant of Route 5
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Reactant of Route 6
Reactant of Route 6
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.